Tetramethylphosphonium iodide

Overview

Description

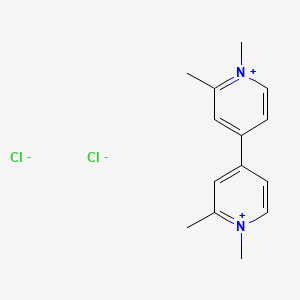

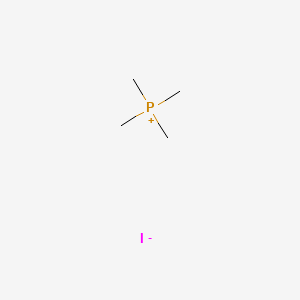

Tetramethylphosphonium iodide is a chemical compound with the molecular formula C4H12IP . It has a molecular weight of 218.02 g/mol .

Synthesis Analysis

Tetramethylphosphonium iodide can be synthesized from calcium phosphide and methyl iodide in methanol/water . This method has been reported to yield a product that contains only the target phosphonium, unlike other methods that result in byproduct phosphonium cations . The yield of this synthesis method is reported to be 78% .

Molecular Structure Analysis

The molecular structure of Tetramethylphosphonium iodide consists of one phosphorus atom bonded to four methyl groups and one iodide ion .

Chemical Reactions Analysis

Tetramethylphosphonium iodide can be prepared from calcium phosphide and methyl iodide in methanol/water under reflux conditions .

Physical And Chemical Properties Analysis

Tetramethylphosphonium iodide has a molecular weight of 218.02 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Synthesis of Novel Phosphonium Hexatungstate Complexes

Tetramethylphosphonium iodide has been used in the synthesis of new phosphonium hexatungstate compounds . Sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds . These compounds were found to be stable in air and were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .

Investigation of Steric Effects

The steric effect of the phosphonium cation was investigated using tetramethylphosphonium iodide . It was found that the steric effect of the phosphonium cation caused no significant change on the average bond distances of the hexatungstate anion .

Thermal Stability and Heat Absorption Studies

Tetramethylphosphonium iodide was used in the evaluation of thermal stability and heat absorption of phosphonium hexatungstate compounds . This was done using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Preparation of Tertiary Phosphines

Tetramethylphosphonium iodide has been used in the preparation of tertiary phosphines . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

Reactivity Studies

Tetramethylphosphonium iodide has been used in studies of the reactivity of phosphines . In particular, those involving nucleophilic attack at a carbon atom of an electrophilic substrate .

Phosphonium-Templated Iodoplumbates

Tetramethylphosphonium iodide salts were used to react with lead(II) iodide in the hope of obtaining distorted perovskitic structures .

Mechanism of Action

Target of Action

Phosphonium compounds are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

It’s known that phosphonium compounds can interact with their targets through various mechanisms, such as binding to active sites or altering the physical properties of cellular structures .

Biochemical Pathways

Phosphonium compounds can influence various biochemical processes, including enzymatic reactions and cellular signaling pathways .

Pharmacokinetics

The properties of phosphonium compounds can vary widely depending on their chemical structure and the biological system in which they are used .

Result of Action

Phosphonium compounds can have various effects at the molecular and cellular level, including altering enzyme activity, disrupting cellular structures, and influencing cellular signaling pathways .

Action Environment

The action of tetramethylphosphonium iodide can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. These factors can affect the compound’s stability, efficacy, and mode of action .

Safety and Hazards

properties

IUPAC Name |

tetramethylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPMLFGPYQGTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912793 | |

| Record name | Tetramethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

993-11-3 | |

| Record name | Phosphonium, tetramethyl-, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.